molecular formula C14H17N5O3 B2384268 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-50-2

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Katalognummer: B2384268
CAS-Nummer: 1421469-50-2
Molekulargewicht: 303.322
InChI-Schlüssel: MVVKYSMLRPCMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound. It features a pyridazine ring fused with a pyrazolo[5,1-b][1,3]oxazine system, linked through a propyl chain and an amide group. The unique structure of this compound suggests potential utility in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves a multi-step process:

  • Step 1: The preparation of 6-oxopyridazin involves the nitration of pyridazine followed by reduction to form the hydroxylamine derivative. Subsequent oxidation yields the desired 6-oxopyridazin.

  • Step 2: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction, linking the propyl group to the pyridazin ring.

  • Step 3: Formation of the pyrazolo[5,1-b][1,3]oxazine system is achieved through a cyclization reaction involving a pyrazole derivative and an appropriate oxazine precursor.

  • Step 4: The final step involves amide bond formation, coupling the previously synthesized components under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial-scale synthesis typically optimizes these steps to maximize yield and efficiency. This often involves:

  • Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice.

  • Catalysis: Employing catalytic agents to enhance reaction rates and selectivity.

  • Purification: Using chromatographic techniques for purifying the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes several types of chemical reactions:

  • Oxidation: Typically with agents like hydrogen peroxide or potassium permanganate, leading to various oxidized products.

  • Reduction: Using reducing agents such as sodium borohydride, resulting in hydrogenation of certain functional groups.

  • Substitution: Halogenation or alkylation reactions, often with reagents like alkyl halides or lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dichloromethane.

  • Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed depend on the type of reaction and conditions used, often leading to derivatives with modified functional groups while maintaining the core structure of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step reactions starting from pyridazinone derivatives. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridazinone derivatives can modulate MYC oncogene expression and inhibit cell proliferation in various cancer cell lines. Such compounds are being investigated for their potential to treat cancers by targeting specific molecular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds derived from similar structures have demonstrated effectiveness in reducing inflammation without the severe side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against both bacterial and fungal strains. The mechanism involves disrupting microbial cell walls or inhibiting essential metabolic pathways . For example, compounds with similar oxazine structures have shown efficacy against Staphylococcus aureus and Candida albicans .

Cancer Cell Line Studies

A notable study evaluated the effects of a series of pyridazinone derivatives on NCI-60 cancer cell lines. The results indicated substantial cytotoxicity against multiple cancer types, including leukemia and breast cancer. The structure-activity relationship (SAR) analysis highlighted specific substitutions that enhanced anticancer activity .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound effectively interacts with target proteins involved in cancer progression and inflammation .

Potential Applications

Application AreaDetails
Cancer Therapy Targeting MYC oncogene; effective against various cancer cell lines
Anti-inflammatory Inhibition of COX enzymes; potential alternative to traditional NSAIDs
Antimicrobial Activity against bacterial and fungal pathogens

Wirkmechanismus

The compound's mechanism of action involves:

  • Molecular Targets: Interacting with specific enzymes or receptors.

  • Pathways: Modulating biochemical pathways related to inflammation, cell growth, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(6-oxo-1,2,3,4-tetrahydropyridazin-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • N-(3-(6-oxopyrazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Uniqueness

That's a deep dive into N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide! Intrigued by any particular aspect?

Biologische Aktivität

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a pyridazine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. Its chemical formula is C14_{14}H16_{16}N4_{4}O2_2, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Phosphodiesterase 4 (PDE4) : It has been identified as a selective inhibitor of PDE4, an enzyme that regulates cAMP levels within cells. This inhibition can lead to anti-inflammatory effects by modulating immune responses .
  • Multi-target Inhibition : The compound shows potential as a multi-target agent against various enzymes such as carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (LOX). These enzymes are critical in the inflammatory response and pain pathways .

Anti-inflammatory Properties

Several studies have evaluated the anti-inflammatory effects of the compound:

  • In vitro Studies : The compound demonstrated significant inhibition of COX-2 and LOX enzymes. For instance, IC50_{50} values for COX-2 inhibition ranged from 0.05 to 0.14 mM, showcasing its potential as an anti-inflammatory agent .
  • In vivo Studies : Animal models have shown that the compound exhibits analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing inflammation and pain in various experimental setups .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity may contribute to its overall therapeutic profile .

Case Study 1: Inhibition of COX Enzymes

A recent study highlighted the effectiveness of this compound against COX enzymes. The compound was tested alongside established inhibitors like Celecoxib and Indomethacin. Results indicated that it not only inhibited COX-2 effectively but also exhibited selectivity over COX-1, suggesting a favorable safety profile for chronic use .

CompoundIC50_{50} (COX-2)IC50_{50} (COX-1)Selectivity Index
N-(3-(6-oxopyridazin...0.05 - 0.14 mM5 - 12.6 mMHigh
Celecoxib0.01 mM10 mMVery High
Indomethacin0.02 mM8 mMHigh

Case Study 2: Analgesic Effects in Animal Models

In animal models of pain induced by inflammatory agents, the compound significantly reduced pain scores compared to control groups. The analgesic effect was attributed to its dual action on COX and LOX pathways .

Eigenschaften

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-13(21)11-10-17-19-8-3-9-22-14(11)19/h1,4,6,10H,2-3,5,7-9H2,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVKYSMLRPCMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.